molecular formula C8H12Cl2F3N3 B13466522 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride

2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride

Cat. No.: B13466522
M. Wt: 278.10 g/mol
InChI Key: NJZVSUCOCCWRQH-UHFFFAOYSA-N
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Description

2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to the imidazole core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as a pyrrolidine derivative, with a trifluoromethyl-substituted imidazole. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microfluidic synthesis can enhance the efficiency and yield of the compound. This method involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines under visible light conditions .

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of specific catalysts.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different chemical and biological properties.

Scientific Research Applications

2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrrolidine ring and a trifluoromethyl group attached to the imidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H12Cl2F3N3

Molecular Weight

278.10 g/mol

IUPAC Name

2-pyrrolidin-2-yl-5-(trifluoromethyl)-1H-imidazole;dihydrochloride

InChI

InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-4-13-7(14-6)5-2-1-3-12-5;;/h4-5,12H,1-3H2,(H,13,14);2*1H

InChI Key

NJZVSUCOCCWRQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C(F)(F)F.Cl.Cl

Origin of Product

United States

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